Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate
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Overview
Description
Tert-butyl 2,7-diazatricyclo[44003,8]decane-2-carboxylate oxalate is a complex organic compound with the molecular formula C15H24N2O6 It is known for its unique tricyclic structure, which includes two nitrogen atoms and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Formation of the oxalate salt: The final step involves the reaction of the tricyclic compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound may have applications in the development of new materials, catalysts, and other industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate: This compound is similar but lacks the oxalate group.
2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate: This compound lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate is unique due to its combination of a tricyclic structure, tert-butyl ester group, and oxalate salt. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.C2H2O4/c1-13(2,3)17-12(16)15-10-6-4-8-11(15)7-5-9(10)14-8;3-1(4)2(5)6/h8-11,14H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLBFXNHJMHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC3C1CCC2N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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